Muscarinic Agonists: Certain 2,8-dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one derivatives, particularly those with modifications at the N2 position, have shown binding affinity for M1 muscarinic receptors. [] Compound 6a (2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one) exhibited partial agonistic activity at M1 receptors, stimulating phosphoinositide hydrolysis in rat hippocampal slices. []
Tachykinin Receptor Antagonists: Studies on 8-substituted-2,8-diazaspiro[4.5]decan-3-ones, specifically with a 2-(5-fluoro-1H-indol-3-yl)ethyl substituent at the 8-position, revealed potent and selective antagonism for tachykinin NK2 receptors. [] These compounds effectively inhibited NK2 receptor agonist-induced bronchoconstriction in guinea pig models. []
Lipophilicity: The incorporation of aromatic rings and lipophilic substituents can enhance the lipophilicity of these compounds, influencing their membrane permeability and pharmacokinetic properties. []
Solubility: The presence of polar groups like carbonyl and amine functionalities can contribute to their solubility in aqueous media, which is crucial for their biological activity. []
Neurological Disorders: Compounds exhibiting M1 receptor agonistic activity have shown promise in ameliorating scopolamine-induced amnesia in rat models, suggesting potential applications in treating cognitive impairments associated with Alzheimer's disease. []
Respiratory Diseases: 2-(5-fluoro-1H-indol-3-yl)ethyl spiropiperidines have demonstrated potent and long-lasting antagonist activity against NK2 receptor-mediated bronchoconstriction, indicating potential for treating asthma and chronic obstructive pulmonary disease (COPD). []
CAS No.: 119365-69-4
CAS No.: 22756-36-1
CAS No.: 21583-32-4
CAS No.: 2922-44-3
CAS No.:
CAS No.: 147075-91-0